molecular formula C24H28FN3O2 B149596 3-N-Methylspiperone CAS No. 87539-19-3

3-N-Methylspiperone

Cat. No. B149596
CAS RN: 87539-19-3
M. Wt: 409.5 g/mol
InChI Key: QHJLPOSPWKZACG-UHFFFAOYSA-N
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Description

3-N-Methylspiperone (NMSP) is a derivative of spiperone and is used to study the dopamine and serotonin neurotransmitter systems . It is a high-affinity D2/3 dopamine and 5-HT2A serotonin receptor antagonist . It has been studied as a positron emission tomography (PET) tracer for imaging D2/3 and 5HT2A receptor densities .


Synthesis Analysis

Carbon-11-labeled 3-N-methylspiperone, a positron-emitting dopamine-receptor antagonist, was synthesized from 11CO2 in 40 minutes, with a radiochemical yield of approximately 20–40% .


Molecular Structure Analysis

The molecular formula of 3-N-Methylspiperone is C24H28FN3O2 . Its average mass is 409.496 Da and its monoisotopic mass is 409.216553 Da .


Chemical Reactions Analysis

3-N-Methylspiperone acts as a D2 dopamine receptor antagonist . It is an analog of spiperone and the isotope 3-N-[11C]methylspiperone ([11C]NMSP) is widely used in dopamine receptor imaging in positron emission tomography (PET) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-N-Methylspiperone include a light yellow solid appearance . It is used in positron tomography as a dopamine agonist and dopamine receptor ligand .

Scientific Research Applications

Application in Dopamine Receptors Research

Specific Scientific Field

Neuroscience and Pharmacology

Summary of the Application

“3-N-Methylspiperone” is a high-affinity D2/3 dopamine receptor antagonist . It has been used in research to study the properties of D2 dopamine receptors in the basal ganglia and S2 serotonin receptors in the cerebral cortex .

Methods of Application or Experimental Procedures

The compound is often used in in vitro studies with rat and human brain homogenates . The specific binding of “3-N-Methylspiperone” is found to be saturable in these homogenates .

Results or Outcomes

The pharmacological properties of the specific binding in rat striatal and human caudate tissues were very similar and indicated the presence of brain D2 dopamine receptors .

Application in PET Imaging

Specific Scientific Field

Neuroimaging and Radiology

Summary of the Application

“3-N-Methylspiperone” has been studied as a positron emission tomography (PET) tracer for imaging D2/3 and 5HT2A receptor densities . It’s used in in vivo imaging studies to study brain biochemistry, particularly aspects of dopamine neurotransmission .

Methods of Application or Experimental Procedures

The compound is prepared in radiolabeled form and utilized to create the in vivo images that represent the biochemistry of the living human brain .

Results or Outcomes

PET imaging of dopaminergic functions of the central nervous system (CNS) including dopamine synthesis, vesicular storage, synaptic release and receptor binding, and reuptake processes, are now routinely used for studies in neurology, psychiatry, drug abuse and addiction, and drug development .

Application in Neurodegenerative Diseases Research

Specific Scientific Field

Neurology and Neurodegenerative Diseases

Summary of the Application

“3-N-Methylspiperone” has been used in research to study neurodegenerative diseases (NDDs), including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD) . It helps in understanding the role of dopamine and serotonin receptors in these diseases .

Methods of Application or Experimental Procedures

The compound is often used in in vitro studies with human brain homogenates . The specific binding of “3-N-Methylspiperone” is found to be saturable in these homogenates .

Results or Outcomes

The studies have helped in understanding the role of dopamine and serotonin receptors in neurodegenerative diseases and have provided insights into the development of novel biomaterials targeting NDDs .

Application in Schizophrenia Research

Specific Scientific Field

Psychiatry and Neuroscience

Summary of the Application

“3-N-Methylspiperone” is a high-affinity D2/3 dopamine receptor antagonist . It has been used in research to study the role of dopamine receptors in schizophrenia .

Methods of Application or Experimental Procedures

The compound is often used in in vitro studies with human brain homogenates . The specific binding of “3-N-Methylspiperone” is found to be saturable in these homogenates .

Results or Outcomes

The studies have helped in understanding the role of dopamine receptors in schizophrenia and have provided insights into the pathophysiology of the disease .

Application in Cancer Research

Specific Scientific Field

Oncology and Radiology

Summary of the Application

“3-N-Methylspiperone” has been used in research to study the role of dopamine and serotonin receptors in various cancers . It helps in understanding the role of these receptors in tumor growth and metastasis .

Methods of Application or Experimental Procedures

The compound is often used in in vitro studies with human cancer cell lines . The specific binding of “3-N-Methylspiperone” is found to be saturable in these cell lines .

Results or Outcomes

The studies have helped in understanding the role of dopamine and serotonin receptors in various cancers and have provided insights into the development of novel biomaterials targeting these cancers .

Application in Drug Addiction Research

Summary of the Application

“3-N-Methylspiperone” is a high-affinity D2/3 dopamine receptor antagonist . It has been used in research to study the role of dopamine receptors in drug addiction .

Results or Outcomes

The studies have helped in understanding the role of dopamine receptors in drug addiction and have provided insights into the pathophysiology of the disease .

Safety And Hazards

3-N-Methylspiperone hydrochloride may cause irritation .

Future Directions

As a derivative of spiperone, 3-N-Methylspiperone is used to study the dopamine and serotonin neurotransmitter systems . It has potential for use in further studies of human neurotransmitter receptors .

properties

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJLPOSPWKZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236379
Record name 3-N-Methylspiperone
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Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrochloride: Light yellow solid; [Sigma-Aldrich MSDS]
Record name 3-N-Methylspiperone
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Product Name

3-N-Methylspiperone

CAS RN

87539-19-3
Record name N-Methylspiroperidol
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Record name 3-N-Methylspiperone
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Record name 3-N-Methylspiperone
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Record name MESPIPERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
K Leung - 2011 - europepmc.org
… Spiperone and its analog, 3-N-methylspiperone (NMSP), are high-affinity D2/3 dopamine and 5-HT2A serotonin receptor antagonists, showing a low affinity for α1-adrenergic receptors (…
Number of citations: 2 europepmc.org
HD Burns, RF Dannals, B Langström… - Journal of nuclear …, 1984 - Soc Nuclear Med
… higher binding affinity for dopamine receptors than 3N-methylspiperone. This finding may be related to the fact that 3-N-methylspiperone is slightly more lipophilic than spiperone, as …
Number of citations: 104 jnm.snmjournals.org
RA Lyon, M Titeler, JJ Frost, PJ Whitehouse… - Journal of …, 1986 - Soc Neuroscience
… Detailed studies of the properties of 3H-3-N-methylspiperone (NMSP) binding in rat and human … 3-N-Methylspiperone (NMSP) containing “C in the methyl group has been used as a …
Number of citations: 82 www.jneurosci.org
RF Dannals, HT Ravert, AA Wilson… - International Journal of …, 1986 - Elsevier
An improved radiochemical synthesis of (3-N-[ 11 C]methyl) spiperone is reported. The radiotracer was prepared by N-alkylation of spiperone in dimethylformamide in the presence of …
Number of citations: 80 www.sciencedirect.com
K Yanai, T Ido, K Ishiwata, J Hatazawa… - European journal of …, 1986 - Springer
… The Ki for 3-N-methylspiperone was found to be approximately 250 pM against [3H]spiperone-binding sites, and the striaturn-to-cerebellum ratio was 20 at 60 min after injection (Burns …
Number of citations: 13 link.springer.com
H Hall, I Wedel, C Halldin, J Kopp… - Journal of …, 1990 - Wiley Online Library
The aim of the present investigation was to study and compare the in vitro binding properties of the two ra‐dioligands N‐[ 3 H]methylspiperone ([ 3 H]NMSP) and [ 3 H]raclopride. These …
Number of citations: 109 onlinelibrary.wiley.com
HT Ravert, RF Dannals, AA Wilson… - Journal of Labelled …, 1991 - Wiley Online Library
… '*F-Labeled reduced haloperidol and llC-labeled reduced 3-Nmethylspiperone were synthesized in a convenient and quantitative one step reduction from l*F-labeled haloperidol and llC…
HN Wagner Jr, HD Burns, RF Dannals… - Annals of Neurology …, 1984 - Wiley Online Library
… We describe the use of carbon-1 1-labeled 3-N-methylspiperone, a ligand that preferentially binds to dopamine receptors in vivo, to image the receptors by positron emission …
Number of citations: 54 onlinelibrary.wiley.com
DF Wong, HN Wagner Jr, G Pearlson… - …, 1985 - pubmed.ncbi.nlm.nih.gov
Dopamine receptor binding of C-11-3-N-methylspiperone in the caudate in schizophrenia and bipolar disorder: a preliminary report Dopamine receptor binding of C-11-3-N-methylspiperone …
Number of citations: 66 pubmed.ncbi.nlm.nih.gov
V Kaasinen, HM Ruottinen, K Någren… - Journal of Nuclear …, 2000 - Soc Nuclear Med
Methods: SevenpatientswithearlyParkinson'sdiseaseand5 healthy volunteerswere studied. Each underwentPET both with reversible [11C] RACand with irreversible [11C] NMSP. …
Number of citations: 167 jnm.snmjournals.org

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